[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
Overview
Description
Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid: is a complex organophosphorus compound known for its high efficiency as a chelating agent and scale inhibitor. It is particularly effective in preventing the formation of carbonate and sulfate scales, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
The primary target of Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, also known as BHMTPMPA, is the carbonate and sulfate scale . These scales are mineral deposits that form on surfaces in contact with water, such as pipes and boilers. They can cause significant problems in industrial processes by reducing efficiency and causing equipment damage.
Mode of Action
BHMTPMPA acts as a chelating agent , binding to metal ions present in the water . This interaction prevents the metal ions from reacting with other components in the water to form scale. The compound’s structure, which includes multiple phosphonic acid groups, allows it to bind strongly to metal ions, effectively inhibiting scale formation .
Biochemical Pathways
The action of BHMTPMPA primarily affects the mineral precipitation pathway . By binding to metal ions, it prevents these ions from reaching the saturation point where they would normally precipitate out of the water and form scale .
Pharmacokinetics
solubility and stability . BHMTPMPA has excellent water solubility and thermal stability, which allows it to remain effective in a wide pH range and high temperatures up to 120°C . This makes it particularly useful in industrial settings where water conditions can vary widely.
Result of Action
The result of BHMTPMPA’s action is the prevention of scale formation . By inhibiting the precipitation of metal ions, it prevents the formation of carbonate and sulfate scale. This leads to improved efficiency and lifespan of equipment in contact with the treated water.
Action Environment
The action of BHMTPMPA is influenced by environmental factors such as pH, temperature, and the presence of metal ions . It remains effective in a wide pH range and at high temperatures, making it suitable for various industrial applications. Its efficacy is also influenced by the concentration of metal ions in the water, with higher concentrations requiring more BHMTPMPA for effective scale inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid typically involves the Moedrizer-Irani procedure, which is an improved Mannich reaction. This one-pot synthesis method yields high efficiency and involves the reaction of hexamethylenetriamine with formaldehyde and phosphorous acid .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pH control to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid can undergo oxidation reactions, particularly at the phosphonomethyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially involving the amino and phosphonic acid groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acids .
Scientific Research Applications
Chemistry:
- Used as a chelating agent in various chemical processes.
- Acts as a scale inhibitor in water treatment and industrial systems.
Biology:
- Investigated for its potential in inhibiting certain biological processes due to its strong metal-binding properties.
Medicine:
- Explored for use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry:
- Widely used in the oil and gas industry to prevent scale formation in pipelines and equipment.
- Utilized in water treatment plants to maintain the efficiency of heat exchangers and boilers .
Comparison with Similar Compounds
- Ethylenediaminetetra(methylenephosphonic acid)
- Diethylenetriaminepenta(methylenephosphonic acid)
- Aminotris(methylenephosphonic acid)
Uniqueness: Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid is unique due to its high efficiency in chelating metal ions and its stability under a wide range of pH and temperature conditions. This makes it more effective than similar compounds in preventing scale formation and in various industrial applications .
Properties
IUPAC Name |
[bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H44N3O15P5/c21-36(22,23)13-18(9-5-1-3-7-11-19(14-37(24,25)26)15-38(27,28)29)10-6-2-4-8-12-20(16-39(30,31)32)17-40(33,34)35/h1-17H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMWZKYVGNWJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H44N3O15P5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029358 | |
Record name | [[(Phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
34690-00-1, 35657-77-3 | |
Record name | P,P′,P′′,P′′′-[[(Phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis[phosphonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34690-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bishexamethylenetriamine, pentamethylenepentaphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034690001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [[(Phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[(phosphonomethyl)imino]bis[hexamethylenenitrilobis(methylene)]]tetrakisphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [[(phosphonomethyl)imino]bis[hexane-6,1-diylnitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P,P',P'',P'''-(((PHOSPHONOMETHYL)IMINO)BIS(6,1-HEXANEDIYLNITRILOBIS(METHYLENE)))TETRAKISPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHO21X9SHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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